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Compound of Interest

2-Acetoxy-4'-
Compound Name:

trifluorobenzophenone
CAS No.: 890098-97-2
Cat. No.: B1323980

Get Quote

Introduction & Analytical Significance

2-Acetoxy-4'-trifluorobenzophenone is a critical intermediate, often synthesized via the
acetylation of 2-hydroxy-4'-trifluorobenzophenone.[1][2] This scaffold serves as a precursor for
non-steroidal anti-inflammatory drugs (NSAIDs) and UV-absorbing polymers.[1][2]

The spectroscopic analysis of this molecule presents a unique challenge and opportunity:

» The "Acetylation Shift": Distinguishing the esterified product from the phenolic precursor
using IR carbonyl shifts.[1][2]

» Fluorine Tagging: Utilizing the 4'-trifluoromethyl group as a quantitative handle in *°F NMR.[1]
[2]

» Orthogonal Validation: Cross-referencing MS fragmentation with NMR integration to ensure
regioselectivity during synthesis.
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Analytical Workflow

The following workflow outlines the logical progression from sample preparation to data
integration.

\

|
Raw Sample Sample Preparation ! FT-IR (ATR) : Data Processing Cross-Validation Purity & Structure
(2-Ac-4-TFB) (Solvation) ! Funct. Group Check | & Integration Confirmation
|
|
|

GC-MS /LC-MS !
Mass & Frag. |
|

Click to download full resolution via product page

Figure 1: Integrated spectroscopic workflow for structural validation.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Experimental Parameters

e Instrument: 400 MHz or higher (500 MHz recommended for clear aromatic resolution).

o Solvent: Deuterated Chloroform (CDCIs) is preferred due to excellent solubility and lack of
exchangeable protons.[1][2] DMSO-ds is an alternative if stacking interactions are
suspected.[1][2]

e Internal Standard: TMS (0.00 ppm) for *H/*3C; Hexafluorobenzene or Trichlorofluoromethane
for 1°F (optional).[1][2]

Predicted *H NMR Characteristics (400 MHz, CDCIs)

The acetylation of the 2-hydroxyl group causes a distinct downfield shift of the aromatic protons
and the appearance of a methyl singlet.
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Position

Type

Chemical
Shift (3,
ppm)

Multiplicity

. Assignment
Integration .
Logic

Methyl

CHs

2.10-2.30

Singlet (s)

Acetyl methyl
group
(Diagnostic).
[11[2]

3H

H-3

Ar-H

7.20-7.30

Doublet (d)

Ortho to
acetoxy;

1H shielded
relative to H-
6.[1][2]

H-4, H-5

7.40-7.60

Multiplet (m)

Meta/Para to
2H
acetoxy.[1][2]

H-6

Ar-H

7.60 - 7.80

Doublet (d)

Ortho to
ketone
bridge;

1H deshielded by
C=0
anisotropy.[1]
2]

H-2', H-6'

Ar-H

7.85—-7.95

Doublet (d)

Ortho to
ketone; part
of AABB'
system.[1][2]

2H

H-3', H-5'

Ar-H

7.70-7.80

Doublet (d)

Ortho to CFs3;
2H part of AA'BB'
system.[1][2]

F NMR & **C NMR

o 19F NMR: Expect a clean singlet around -63.0 ppm.[1][2] This peak is crucial for quantifying

purity against a fluorinated internal standard.[1][2]
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e 13C NMR:
o Ketone C=0: ~194 ppm (Benzophenone bridge).[1][2]
o Ester C=0: ~169 ppm (Acetate).[1][2]
o CFs: Quartet at ~123 ppm (

Hz).

Expert Insight: In the precursor (2-hydroxy-4'-trifluorobenzophenone), the phenolic proton forms
an intramolecular hydrogen bond with the ketone, shifting the ketone signal.[1] Acetylation
breaks this bond.[1][2] In 13C NMR, look for the upfield shift of the ketone carbon (from ~198

ppm in phenol to ~194 ppm in ester) as confirmation of successful acetylation.[1]

Protocol 2: Infrared Spectroscopy (FT-IR)
Methodology

» Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.
e Resolution: 4 cm~1,[1][2]

e Scans: 16-32.[1][2][3]

Spectral Interpretation

The IR spectrum provides the fastest confirmation of the ester formation.[1][2]
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. Wavenumber . . .
Functional Group ( 1 Intensity Diagnostic Note
cm-
Primary confirmation
of acetylation.
Ester C=0 1760 — 1775 Strong ]
(Phenolic precursor
lacks this).[1][2]
Benzophenone
bridge.[1][2] Higher
Ketone C=0 1665 — 1680 Strong freq than H-bonded
precursor (~1630
cm~1).[1][2]
Characteristic of
aromatic
C-F Stretch 1320 - 1330 Very Strong ]
trifluoromethyl group.
[11[2]
Acetate ester linkage.
C-O-C Stretch 1190 - 1210 Strong
[11[2]
Aromatic protons.[1]
Ar-H Stretch 3050 — 3100 Weak
[2][3]
) ) Methyl group of the
Aliphatic C-H 2950 — 3000 Weak

acetate.[1][2][3]

Protocol 3: Mass Spectrometry (MS)[1]

lonization & Fragmentation
e Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).[1]

e Molecular lon (M+): m/z 308.[1][2]

Fragmentation Logic (El)

Under Electron Impact, the molecule undergoes predictable cleavage.[1] The loss of the acetyl
group is the primary pathway.[2]
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[C16H11F303]+

- 42 Da (McLafferty-like) | 43 Da

Loss of Ketene (CH2CO) Loss of Acetyl (CH3CO)
[M - 42] [M - 43]
m/z 266 m/z 265
(Phenol Radical Cation) (Phenoxy Cation)

Bridge Cleavage

a-Cleavage
4-TF-Benzoyl Cation
m/z 173
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Figure 2: Proposed EI-MS fragmentation pathway for 2-Acetoxy-4'-trifluorobenzophenone.

Key Diagnostic Fragments:

m/z 308: Parent ion (often weak in esters).[1][2]

m/z 266: Base peak candidate. Represents the [M-Ketene] rearrangement product (2-
hydroxy-4'-trifluorobenzophenone radical cation).[1][2]

m/z 173:

cation. Highly stable and characteristic of the trifluoromethyl ring.[1][2]

m/z 43: Acetyl cation

[11[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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